Vasoconstrictor Potency in Human Coronary Artery: ET-1(1-31) is Equipotent to Big ET-1 but ~30-Fold Less Potent than ET-1(1-21)
In isolated endothelium-denuded human coronary artery preparations, the vasoconstrictor potency (pD2) of ET-1(1-31) is significantly lower than that of mature ET-1(1-21). The pD2 values were 8.21 ± 0.12 (n=14) for ET-1 and 6.74 ± 0.11 (n=16) for ET-1(1-31), a difference corresponding to approximately a 30-fold lower molar potency for ET-1(1-31) [1]. Notably, ET-1(1-31) was equipotent with big ET-1 (pD2 6.92 ± 0.10, n=15) [1]. This establishes ET-1(1-31) as a direct, low-potency vasoconstrictor that matches the activity of its larger precursor rather than the mature peptide.
| Evidence Dimension | Vasoconstrictor Potency (pD2) |
|---|---|
| Target Compound Data | pD2 = 6.74 ± 0.11 (n=16) |
| Comparator Or Baseline | ET-1(1-21): pD2 = 8.21 ± 0.12 (n=14); Big ET-1: pD2 = 6.92 ± 0.10 (n=15) |
| Quantified Difference | ET-1(1-31) is approximately 30-fold less potent than ET-1(1-21) (P<0.001); equipotent to big ET-1. |
| Conditions | Isolated endothelium-denuded human coronary artery, in vitro organ bath. |
Why This Matters
This quantifies the compound's intrinsic vasoconstrictor activity relative to both the mature hormone and its precursor, enabling accurate dose selection and data interpretation in vascular contraction assays where ET-1(1-21) would be an inappropriate low-potency control.
- [1] Maguire JJ, Kuc RE, Davenport AP. Vasoconstrictor activity of novel endothelin peptide, ET-1(1–31), in human mammary and coronary arteries in vitro. Br J Pharmacol. 2001;134(6):1360-6. View Source
